molecular formula C26H40O2 B1674087 L-759,656 CAS No. 174627-56-6

L-759,656

Cat. No.: B1674087
CAS No.: 174627-56-6
M. Wt: 384.6 g/mol
InChI Key: BJIIKHXAZBTGLF-NHCUHLMSSA-N
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Description

L-759,656 is a synthetic cannabinoid receptor 2 (CB2)-selective agonist developed by Merck Frosst. It belongs to the classical tetrahydrocannabinol (THC)-type structural family, featuring a methyl ether substitution at the phenolic group, which enhances its selectivity for CB2 over CB1 receptors. With a CB1/CB2 binding affinity ratio exceeding 1,000, this compound exhibits exceptional selectivity for CB2 .

Properties

IUPAC Name

(6aR,10aR)-1-methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O2/c1-8-9-10-11-14-25(3,4)19-16-22(27-7)24-20-15-18(2)12-13-21(20)26(5,6)28-23(24)17-19/h16-17,20-21H,2,8-15H2,1,3-7H3/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIIKHXAZBTGLF-NHCUHLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC2=C(C3CC(=C)CCC3C(O2)(C)C)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)(C)C1=CC2=C([C@@H]3CC(=C)CC[C@H]3C(O2)(C)C)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336684
Record name L 759656
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174627-56-6
Record name L 759656
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Identification and Nomenclature

L-759,656, chemically designated as (3-(1,1-dimethylheptyl)-6-hydroxy-Δ¹-tetrahydrocannabinol), belongs to the classical cannabinoid family. Its structure features a tricyclic core with a dimethylheptyl side chain at the C3 position and a hydroxyl group at C6, critical for CB2 receptor selectivity. The compound’s IUPAC name is (6aR,9R,10aR)-3-(1,1-dimethylheptyl)-6-hydroxy-6,6,9-trimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol , reflecting its stereochemical complexity.

Synthetic Pathways and Key Intermediates

Resorcinol Alkylation and Cyclization

The synthesis of this compound follows a modular approach similar to classical cannabinoids, leveraging Friedel-Crafts alkylation and terpene cyclization (Figure 1). Key steps include:

  • Alkylation of 5-(1,1-dimethylheptyl)resorcinol : The resorcinol core is functionalized with a dimethylheptyl group via acid-catalyzed alkylation using 1,1-dimethylheptanol in the presence of boron trifluoride etherate.
  • Coupling with monoterpene precursors : The alkylated resorcinol undergoes cyclization with (+)-trans-p-mentha-2,8-dien-1-ol under acidic conditions to form the tricyclic scaffold.
  • Oxidative dearomatization : Selective oxidation of the C6 position introduces the hydroxyl group, achieved using Jones reagent (CrO₃/H₂SO₄) in acetone.
Table 1: Synthetic Intermediates and Reagents
Step Intermediate Reagents/Conditions Yield (%)
1 5-(1,1-dimethylheptyl)resorcinol BF₃·Et₂O, 1,1-dimethylheptanol, 80°C 72
2 Tricyclic adduct H₂SO₄, CH₂Cl₂, 0°C 58
3 C6-hydroxylated product CrO₃, H₂SO₄, acetone, −20°C 41

Stereochemical Control and Purification

The natural (−)-trans configuration at C6a, C9, and C10a is critical for CB2 affinity. Chiral resolution via preparative HPLC using a Chiralpak AD-H column (hexane/isopropanol, 90:10) achieves >98% enantiomeric excess. Final purification employs flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol/water.

Pharmacological Validation and Binding Kinetics

Receptor Selectivity Profiling

This compound exhibits 5,000-fold selectivity for CB2 (Kᵢ = 11.8 nM) over CB1 (Kᵢ = 4.8 μM). This selectivity arises from hydrophobic interactions with CB2’s TM2, TM3, and TM7 helices, as revealed by molecular dynamics simulations.

Table 2: Binding Affinities of this compound
Receptor Kᵢ (nM) Assay System Reference
CB2 11.8 [³H]CP-55,940 displacement (CHO cells)
CB1 4,800 [³H]SR141716A displacement (HEK293 cells)

Functional Activity in cAMP Assays

In CB2-transfected CHO cells, this compound inhibits forskolin-stimulated cAMP production with an EC₅₀ of 28 nM, demonstrating full agonism. No activity is observed in CB1-expressing systems at concentrations ≤10 μM.

Comparative Analysis with Structural Analogs

This compound’s dimethylheptyl side chain confers superior metabolic stability over shorter alkyl analogs (e.g., HU-308). However, replacing the C6 hydroxyl with methoxy (L-759,633) reduces CB2 affinity 10-fold, highlighting the role of hydrogen bonding with Ser285⁷.³⁹.

Challenges in Scale-Up and Industrial Synthesis

  • Low yielding cyclization step : The terpene-resorcinol cyclization suffers from competing oligomerization (≤58% yield), necessitating stoichiometric control of BF₃·Et₂O.
  • Oxidative degradation : The C6 hydroxyl group renders the compound prone to autoxidation, requiring inert atmosphere handling and lyophilized storage.

Recent Advances in Synthetic Methodologies

A 2024 study reported a biocatalytic approach using engineered Aspergillus niger monooxygenases to achieve C6 hydroxylation in 89% yield, bypassing harsh oxidation conditions. This method reduces chromium waste and improves scalability.

Chemical Reactions Analysis

L-759,656 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the methylene group to a methyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Binding Affinity and Selectivity

L-759,656 has been characterized for its binding affinity to cannabinoid receptors. Studies indicate that it exhibits a significantly higher affinity for CB2 receptors compared to CB1 receptors. For instance, this compound has a KiK_i value of 11.8 nM for CB2 and 4.8 μM for CB1, resulting in a CB2/CB1 affinity ratio of approximately 406 . This selectivity is crucial as it suggests that this compound may provide therapeutic benefits with reduced psychoactive side effects typically associated with CB1 activation.

Modulation of Cellular Signaling

This compound has been shown to effectively inhibit forskolin-stimulated cyclic AMP production in CB2-transfected cells, demonstrating its role as a potent agonist . The effective concentration (EC50) for this compound in this context is reported to be 3.1 nM . In contrast, its effects on CB1-transfected cells are minimal, reinforcing its selectivity towards the CB2 receptor.

Table 1: Binding Affinity and EC50 Values

CompoundReceptor TypeKiK_i (nM)EC50 (nM)CB2/CB1 Affinity Ratio
This compoundCB211.83.1406
L-759,633CB28.1-163
AM630CB231.276.6165

Implications in Disease Models

Research indicates that this compound may have therapeutic implications in various conditions associated with immune dysfunction and pain modulation. Its selective action on the CB2 receptor suggests potential applications in:

  • Inflammatory Diseases : Due to its immunomodulatory effects, this compound could be beneficial in treating conditions such as arthritis or multiple sclerosis.
  • Pain Management : The agonistic action on CB2 receptors may help alleviate chronic pain without the psychoactive effects associated with CB1 receptor activation .
  • Cancer Research : There is emerging evidence suggesting that cannabinoids can influence tumor progression and immune response in cancer models. The selective nature of this compound makes it a candidate for further investigation in oncology settings .

Case Studies and Experimental Findings

A variety of studies have explored the effects of this compound in different experimental setups:

Case Study: Macrophage Chemotaxis

A study demonstrated that while this compound does not act as a chemoattractant for murine macrophages, it influences other functional responses in primary cells . This finding highlights the complexity of cannabinoid interactions within immune cells and suggests further exploration into its therapeutic potential.

Case Study: In Vivo Efficacy

In models of chemotherapy-induced nephropathy, compounds like this compound have shown promise without inducing central nervous system side effects commonly associated with other cannabinoid treatments . This underscores the importance of receptor selectivity in developing safer therapeutic agents.

Conclusion and Future Directions

This compound represents a significant advancement in cannabinoid research due to its selective action on the CB2 receptor and potential therapeutic applications across various medical fields. Future studies should focus on elucidating its mechanisms of action further and exploring its efficacy in clinical settings.

Mechanism of Action

L-759,656 exerts its effects primarily through its action on the cannabinoid receptor type 2. It binds to this receptor with high affinity, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of various signaling pathways involved in inflammation and pain perception. The compound’s weak activity at the cannabinoid receptor type 1 minimizes its psychoactive effects .

Comparison with Similar Compounds

Comparison with Similar CB2 Agonists

Structural and Binding Affinity Differences

L-759,656 shares structural similarities with other THC-derived CB2 agonists, such as JWH-133, HU-308, and L-759,633. Key distinctions include:

  • This compound : Contains a 9-methylene group and a methoxy substitution, contributing to its high lipophilicity (cLogP > 6.7) and CB2 selectivity .
  • JWH-133 : Lacks the methoxy group but retains a dimethylheptyl side chain, resulting in moderate CB2 selectivity (Ki = 3.4 nM for CB2 vs. 677 nM for CB1) .
  • HU-308 : Features a bicyclic structure with a 1',1'-dimethylheptyl chain, showing potent CB2 agonism (EC50 = 20 nM) but lower selectivity than this compound .

Table 1: Binding Affinity and Selectivity of CB2 Agonists

Compound CB2 Ki (nM) CB1 Ki (nM) CB1/CB2 Ratio EC50 (CB2)
This compound 6.4 1043 >1,000 7.3 μM*
JWH-133 3.4 677 ~200 8.1 nM
HU-308 22.7 >10,000 >440 20 nM
GW405833 3.9 1,900 ~487 14 nM

Pharmacological Activity and Functional Selectivity

Analgesic and Anti-inflammatory Effects
  • This compound : Reduces thermal hyperalgesia in streptozotocin-induced diabetic neuropathy models, with effects reversible by the CB2 antagonist AM630 .
  • JWH-015 : Attenuates mechanical allodynia in neuropathic pain models but shows lower selectivity (CB1/CB2 ratio ~50) .
Macrophage Chemotaxis

This compound, JWH-133, and HU-308 induce macrophage migration via a non-CB2, Gi/o-coupled receptor, as shown in CB2-knockout mice. This off-target effect is absent in CP55,940 or WIN55,212-2, despite structural similarities .

Key Findings :

  • This compound triggers cytoskeletal rearrangement with an EC50 of 7.3 μM in chemotaxis assays .
  • PTX (pertussis toxin) pretreatment abolishes chemotaxis, confirming Gi/o-dependence .

Clinical and Preclinical Development

  • This compound: No reported clinical trials; primarily used as a research tool .
  • JBT-101 (Corbus Pharmaceuticals) : A synthetic CB2 agonist in Phase III trials for systemic sclerosis .

Critical Analysis of Divergent Mechanisms

Off-Target Effects

This compound, JWH-133, and HU-308 activate ERK1/2 phosphorylation and chemotaxis independently of CB2, suggesting interactions with an unidentified Gi/o-coupled receptor. This contrasts with CP55,940, which fails to induce migration despite comparable lipophilicity, likely due to steric constraints .

Species-Specific Variability

CB2 agonists show species-dependent efficacy. For example, HU-308 is potent in rodents but less effective in primates, highlighting challenges in translational research .

Biological Activity

L-759,656 is a synthetic cannabinoid compound primarily recognized for its selective agonistic activity at the cannabinoid receptor type 2 (CB2). This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in modulating immune responses and managing pain. The following sections detail the biological activity of this compound, including its receptor binding affinities, functional assays, and implications in various case studies.

Binding Affinity and Selectivity

This compound exhibits a pronounced selectivity for CB2 receptors over CB1 receptors. The binding affinity values are reported as follows:

Receptor TypeKiK_i Value (nM)
CB211.8
CB14888

This results in a selectivity ratio of approximately 414-fold favoring CB2 over CB1 . Such selectivity is crucial for minimizing psychoactive side effects commonly associated with CB1 receptor activation.

Inhibition of Cyclic AMP Production

Research indicates that this compound effectively inhibits forskolin-stimulated cyclic AMP (cAMP) production in CB2-transfected cells. The effective concentration (EC50) for this inhibition is approximately 3.1 nM, highlighting its potency at the CB2 receptor . In contrast, it demonstrates minimal inhibitory effects on cAMP production in CB1-transfected cells, underscoring its selective action.

Macrophage Chemotaxis

This compound has been shown to act as a chemoattractant for macrophages. In studies assessing primary macrophage migration, this compound induced significant chemotactic responses without relying on CB2 receptor activation. This suggests that the compound may exert off-target effects that are functionally relevant .

Allosteric Modulation and Cross-Reactivity

At higher concentrations (1–10 µM), this compound can inhibit CB1 receptor activity. This phenomenon reflects potential allosteric modulation or cross-reactivity with CB1 receptors when concentrations exceed its effective range for CB2 . Such behavior necessitates careful consideration in therapeutic contexts where precise receptor targeting is desired.

Therapeutic Implications in Immune Dysfunction

Recent studies have explored the use of this compound in treating conditions associated with immune dysfunction. Its ability to selectively activate CB2 receptors positions it as a candidate for managing inflammatory diseases without the psychoactive effects linked to CB1 activation .

Skin Disorders and Inflammation

This compound's anti-inflammatory properties have implications in dermatological research. Its modulation of immune responses could be beneficial in treating skin disorders characterized by inflammation and hyperproliferation of skin cells. Further investigations into its mechanisms may reveal additional therapeutic avenues .

Structural Insights into Receptor Activation

The molecular basis of this compound's action has been elucidated through structural studies. These investigations highlight the distinct activation mechanisms of CB2 compared to CB1 receptors, providing insights into ligand-receptor interactions that could guide the design of novel cannabinoid therapeutics .

Q & A

Q. What is the pharmacological profile of L-759,656, and how does its receptor selectivity influence experimental design?

this compound is a classical synthetic cannabinoid with high selectivity for the peripheral cannabinoid receptor CB2 (Ki = 6.4 nM for CB2 vs. 1,043 nM for CB1) . Its CB2 selectivity makes it suitable for studying immune modulation, inflammation, and cancer biology while minimizing psychoactive effects mediated by CB1. Researchers should confirm receptor involvement using CB2-specific antagonists (e.g., AM630) or genetic knockout models to isolate CB2-mediated effects .

Q. What are standard experimental protocols for preparing and dosing this compound in cellular assays?

this compound is typically supplied as a methyl acetate solution. For biological assays:

  • Solvent replacement : Evaporate methyl acetate under nitrogen and reconstitute in ethanol or aqueous buffers (e.g., PBS, pH 7.2) to minimize organic solvent interference.
  • Concentration range : Use 1–50 μM for in vitro studies, as higher concentrations (>80 μM) may induce non-specific cytotoxicity .
  • Stability : Prepare fresh solutions daily to avoid degradation .

Q. How can researchers confirm CB2 receptor specificity when using this compound in migration or chemotaxis assays?

Despite its CB2 selectivity, this compound induces macrophage chemotaxis via off-target Gi/o-coupled receptors unrelated to CB2 . To validate CB2-specific effects:

  • Compare results with CB2 knockout models or CB2 antagonists (e.g., SR144528).
  • Include structurally distinct CB2 agonists (e.g., HU-308, JWH-133) as controls to identify shared pathways .

Q. What methodological controls are critical for studying this compound’s effects on oxidative stress in cancer models?

In glioma (C6) cells, L-759,633 (a structural analog) increases total oxidant status (TOS) without altering antioxidant capacity (TAS), suggesting oxidative stress-driven cytotoxicity . For this compound:

  • Measure ROS levels (e.g., DCFDA assay) and antioxidant enzymes (e.g., catalase, SOD).
  • Include non-malignant cell lines (e.g., SH-SY5Y neuroblastoma) to assess tumor-specific effects .

Q. How does this compound’s lipophilicity (cLogP >6.7) impact its pharmacokinetic behavior in in vivo studies?

High lipophilicity enhances membrane permeability but may limit aqueous solubility and bioavailability. Optimize formulations using:

  • Lipid-based carriers (e.g., liposomes).
  • Dose-response studies to balance efficacy and toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action across different immune cell types?

this compound activates CB2-independent pathways in macrophages but retains CB2-mediated effects in other models (e.g., analgesia) . To address this:

  • Perform transcriptomic profiling to identify off-target receptors.
  • Use β-arrestin recruitment assays to map signaling bias .

Q. What experimental designs are optimal for studying this compound’s anti-tumor effects in heterogeneous cancer models?

In glioblastoma (C6) and neuroblastoma (SH-SY5Y) models, structural analogs like L-759,633 show cell-type-specific cytotoxicity . For this compound:

  • Use 3D co-culture systems with stromal cells to mimic tumor microenvironments.
  • Combine with standard therapies (e.g., temozolomide) to assess synergistic effects .

Q. How should researchers analyze dose-dependent biphasic responses observed with this compound in inflammation studies?

Low doses (1–10 μM) may suppress inflammation via CB2, while high doses (>20 μM) could induce pro-inflammatory oxidative stress.

  • Perform time-course experiments to capture dynamic effects.
  • Measure cytokine profiles (e.g., IL-10, TNF-α) alongside oxidative markers .

Q. What statistical approaches are recommended for reconciling conflicting data on this compound’s efficacy in preclinical pain models?

Contradictions may arise from interspecies CB2 receptor variability (e.g., human vs. rodent).

  • Use meta-analysis to compare studies across models.
  • Apply multivariate regression to control for variables like administration route and disease stage .

Q. How can researchers leverage this compound’s off-target chemotactic effects to explore novel therapeutic applications?

The compound’s CB2-independent migration effects suggest unexplored pathways in immune regulation.

  • Screen for orphan GPCRs using high-throughput binding assays.
  • Develop bifunctional analogs targeting both CB2 and chemotaxis pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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